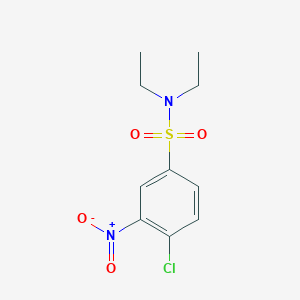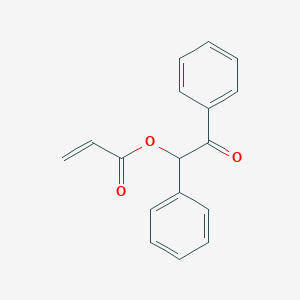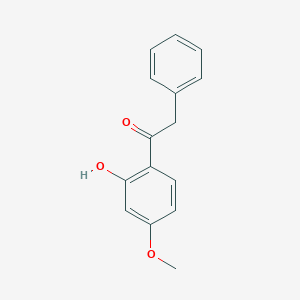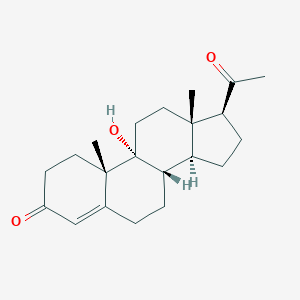
9-Hydroxypregn-4-ene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxypregn-4-ene-3,20-dione, also known as 9-OHPG, is a steroid hormone that is produced in the adrenal gland and placenta. It is a precursor to the hormone cortisol, which plays a crucial role in regulating the body's stress response. 9-OHPG has been the subject of scientific research due to its potential therapeutic applications and its role in the regulation of the stress response.
Wirkmechanismus
The exact mechanism of action of 9-Hydroxypregn-4-ene-3,20-dione is not fully understood. However, it is believed that 9-Hydroxypregn-4-ene-3,20-dione may exert its effects through the activation of specific receptors in the body, including the glucocorticoid receptor and the mineralocorticoid receptor.
Biochemische Und Physiologische Effekte
Research has suggested that 9-Hydroxypregn-4-ene-3,20-dione may have a number of biochemical and physiological effects. These effects may include the regulation of the immune response, the modulation of inflammation, and the regulation of the stress response. Additionally, 9-Hydroxypregn-4-ene-3,20-dione may play a role in the regulation of blood pressure and electrolyte balance.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 9-Hydroxypregn-4-ene-3,20-dione in laboratory experiments has a number of advantages and limitations. One advantage is that 9-Hydroxypregn-4-ene-3,20-dione is a well-characterized compound with known properties and effects. Additionally, the synthesis of 9-Hydroxypregn-4-ene-3,20-dione is a well-established process that can be easily replicated in the laboratory. However, one limitation of using 9-Hydroxypregn-4-ene-3,20-dione in laboratory experiments is that it may be difficult to obtain in large quantities, and the synthesis process can be time-consuming and expensive.
Zukünftige Richtungen
There are a number of potential future directions for research on 9-Hydroxypregn-4-ene-3,20-dione. One area of interest is the potential therapeutic applications of 9-Hydroxypregn-4-ene-3,20-dione in the treatment of stress-related disorders, such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of 9-Hydroxypregn-4-ene-3,20-dione and its effects on the body. Finally, the development of new synthesis methods for 9-Hydroxypregn-4-ene-3,20-dione may lead to more efficient and cost-effective production of this important compound.
Synthesemethoden
9-Hydroxypregn-4-ene-3,20-dione can be synthesized in the laboratory through a multi-step process involving the oxidation of pregnenolone, a naturally occurring steroid hormone. The synthesis of 9-Hydroxypregn-4-ene-3,20-dione is a complex process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
9-Hydroxypregn-4-ene-3,20-dione has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 9-Hydroxypregn-4-ene-3,20-dione may have anti-inflammatory and anti-tumor properties. Additionally, research has suggested that 9-Hydroxypregn-4-ene-3,20-dione may play a role in the regulation of the stress response and may be useful in the treatment of stress-related disorders.
Eigenschaften
CAS-Nummer |
15981-54-1 |
|---|---|
Produktname |
9-Hydroxypregn-4-ene-3,20-dione |
Molekularformel |
C21H30O3 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
(8S,9R,10S,13S,14S,17S)-17-acetyl-9-hydroxy-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-13(22)16-6-7-17-18-5-4-14-12-15(23)8-9-20(14,3)21(18,24)11-10-19(16,17)2/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19-,20+,21-/m1/s1 |
InChI-Schlüssel |
RDBRKMZIODRVBD-LJGAWZCMSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)O)C |
SMILES |
CC(=O)C1CCC2C1(CCC3(C2CCC4=CC(=O)CCC43C)O)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3(C2CCC4=CC(=O)CCC43C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



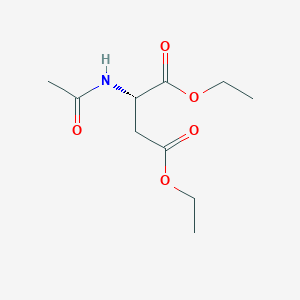
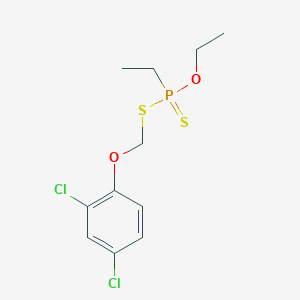
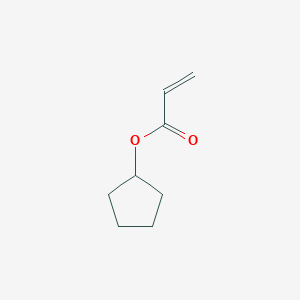
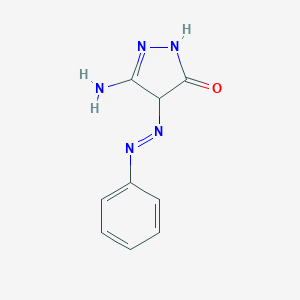
![2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid](/img/structure/B94904.png)
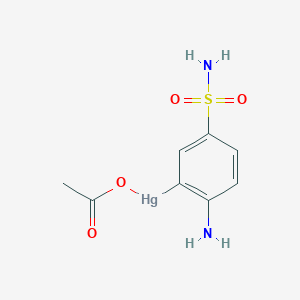
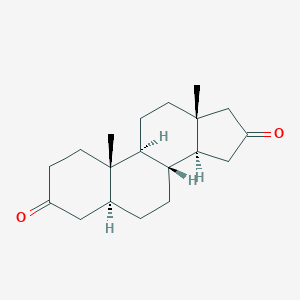
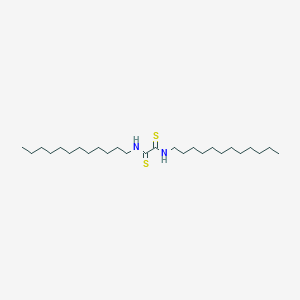
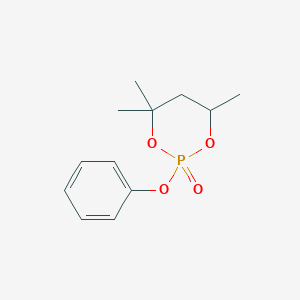
![lithium [2H4]tetrahydroborate(1-)](/img/structure/B94910.png)
